4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
Description
This compound is a quinazolinone derivative characterized by a bicyclic 5,6,7,8-tetrahydroquinazolin-5-one core substituted with a 4-(propan-2-yl)phenyl group at position 7 and a 4-chlorobenzamide moiety at position 2.
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-chloro-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-14(2)15-3-5-16(6-4-15)18-11-21-20(22(29)12-18)13-26-24(27-21)28-23(30)17-7-9-19(25)10-8-17/h3-10,13-14,18H,11-12H2,1-2H3,(H,26,27,28,30) |
InChI Key |
BSUJEONOJKHZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the chloro and benzamide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Biological Activity
4-Chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound that belongs to the quinazoline family. Its unique chemical structure includes a quinazoline core and various functional groups, which contribute to its diverse biological activities. This article will explore the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C24H22ClN3O2
- Molecular Weight : 419.9 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Compounds featuring the quinazoline structure are known for their broad spectrum of biological activities. This specific compound has been investigated for several pharmacological effects:
- Antibacterial Activity :
- Enzyme Inhibition :
- Cytotoxicity :
Antibacterial Activity
A study conducted on synthesized quinazoline derivatives evaluated their antibacterial efficacy using standard methods. The results are summarized in the following table:
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 3.5 |
| Compound B | Bacillus subtilis | 18 | 2.1 |
| Compound C | Escherichia coli | 10 | 5.0 |
The data indicates that the tested compounds exhibit varying degrees of antibacterial activity, with some being particularly effective against Gram-negative bacteria.
Enzyme Inhibition Studies
The evaluation of enzyme inhibition was performed using established protocols for AChE and urease:
-
AChE Inhibition Assay :
- The assay involved measuring the absorbance change at 405 nm after incubating with a substrate.
- Eserine was used as a positive control, demonstrating significant inhibition.
-
Urease Inhibition Assay :
- The compound showed promising results as a urease inhibitor with IC50 values comparable to existing medications.
Case Studies
Several case studies highlight the therapeutic potential of quinazoline derivatives:
- Study on Glioblastoma :
-
Antimicrobial Resistance :
- Research focused on developing new derivatives to combat antimicrobial resistance highlighted the effectiveness of quinazoline-based compounds in overcoming resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound shares a tetrahydroquinazolinone core with derivatives in the evidence. Key structural variations among analogs include:
| Compound Name | Substituent at Position 7 | Substituent at Position 2 | Evidence ID |
|---|---|---|---|
| 4-Chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide | 4-(Propan-2-yl)phenyl | 4-Chlorobenzamide | [3, 5] |
| N-{5-Oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}naphthalene-1-carboxamide | 4-(Propan-2-yl)phenyl | Naphthalene-1-carboxamide | [3] |
| 7-(2-Chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one | 2-Chlorophenyl | Piperazine-carboxylate | [5] |
| Ethyl 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate | (E)-2-Phenylethenyl | Piperazine-ethyl carboxylate | [5] |
Key Observations :
- Position 7 Substituents : The isopropylphenyl group in the target compound is less polar than the alkoxy-substituted phenyl groups in (e.g., butoxy, pentyloxy) but more sterically hindered than the styryl group in .
- Position 2 Modifications : Replacing the 4-chlorobenzamide with naphthalenecarboxamide () introduces a bulkier aromatic system, likely enhancing π-π stacking but reducing solubility .
Electronic and Physicochemical Properties
- Hydrogen Bonding : The benzamide’s carbonyl group provides hydrogen-bond acceptor sites, similar to piperazine derivatives in but distinct from naphthalenecarboxamide’s extended conjugated system .
Noncovalent Interaction Analysis (Theoretical Insights)
Computational studies using tools like Multiwfn () and noncovalent interaction (NCI) analysis () would predict:
Research Findings and Implications
- Synthetic Accessibility : The isopropylphenyl group may simplify synthesis compared to styryl or piperazine-linked derivatives, which require multi-step coupling .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, benzamide groups) and scaffold integrity. Key signals: aromatic protons (δ 7.2–8.1 ppm), tetrahydroquinazolinone carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₅H₂₂ClN₃O₂) and isotopic patterns .
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N motifs) for absolute configuration .
Advanced: How to resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer :
Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from:
- Tautomerism : The tetrahydroquinazolinone scaffold can exhibit keto-enol tautomerism; stabilize with deuterated DMSO for NMR .
- Impurity Interference : Re-purify via preparative HPLC (C18 column, MeOH:H₂O gradient) and re-analyze .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening .
- Computational Validation : Compare experimental data with DFT-calculated NMR/IR spectra (software: Gaussian, ORCA) .
Basic: What are the primary biochemical targets of this compound?
Methodological Answer :
Similar quinazolinone-benzamide hybrids target:
- Enzymes : Acetyl-CoA carboxylase (ACC) and phosphopantetheinyl transferases (PPTases), critical for bacterial fatty acid synthesis .
- Assays :
- In Vitro: Fluorescence-based PPTase inhibition assays (IC₅₀ determination) .
- Microbiological: Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens (e.g., S. aureus) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Scaffold Modifications : Synthesize derivatives with variations at the 4-chloro (e.g., Br, CF₃), benzamide (e.g., nitro, methoxy), and isopropylphenyl groups .
- Biological Testing : Parallel screening against enzyme targets (e.g., ACC) and whole-cell assays to correlate substituents with potency .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses and guide rational design .
Basic: What are the stability considerations for long-term storage?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; avoid aqueous buffers (store in anhydrous DMSO at −20°C) .
- Light Sensitivity : Protect from UV exposure (use amber vials) due to aromatic chloro groups .
- Purity Monitoring : Regular HPLC checks (C18 column, 254 nm) to detect decomposition products .
Advanced: How to assess intermolecular interactions in co-crystals with target enzymes?
Q. Methodological Answer :
- Co-Crystallization : Soak apo-protein crystals (e.g., PPTase) with 1–5 mM compound in reservoir solution (20% PEG 3350, pH 7.4) .
- X-Ray Diffraction : Resolve at ≤2.0 Å resolution to map hydrogen bonds (e.g., amide N–H⋯O=C) and hydrophobic contacts (isopropylphenyl with enzyme pockets) .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) changes via DSF to quantify binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
